Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

PROTAC linker regioisomer comparison exit vector geometry

Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1926190-24-0) is a Boc-protected, 7-hydroxymethyl-substituted 1,4-oxazepane derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. It belongs to the class of saturated seven-membered N,O-heterocycles that serve as versatile building blocks in medicinal chemistry, particularly as intermediates for proteolysis-targeting chimera (PROTAC) linker components and as scaffolds in central nervous system drug discovery programs.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 1926190-24-0
Cat. No. B1481862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
CAS1926190-24-0
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(OCC1)CO
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-9(8-13)15-7-6-12/h9,13H,4-8H2,1-3H3
InChIKeyIEPDDTPBWCDNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1926190-24-0): A Key 7-Substituted Oxazepane Building Block for Medicinal Chemistry and PROTAC Linker Design


Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1926190-24-0) is a Boc-protected, 7-hydroxymethyl-substituted 1,4-oxazepane derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol . It belongs to the class of saturated seven-membered N,O-heterocycles that serve as versatile building blocks in medicinal chemistry, particularly as intermediates for proteolysis-targeting chimera (PROTAC) linker components and as scaffolds in central nervous system drug discovery programs [1]. The compound features a tertiary butyl carbamate (Boc) protecting group on the ring nitrogen and a primary hydroxymethyl substituent at the 7-position, providing a reactive handle for further functionalization via etherification, esterification, or oxidation chemistries .

Why Generic Substitution of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate Is Not Advisable Without Comparative Bridging Data


The 1,4-oxazepane scaffold tolerates substitution at multiple ring positions (C-2, C-3, C-5, C-6, C-7), and the physicochemical and pharmacological properties of the resulting derivatives are highly sensitive to both the substitution position and the stereochemistry of the substituent [1]. For example, repositioning the hydroxymethyl group from the 7-position to the 6-position (CAS 1063734-19-9) or 2-position (CAS 1174020-52-0) alters the spatial orientation of the reactive handle, which can significantly affect the geometry and binding pose of downstream conjugates such as PROTAC ternary complexes [1][2]. Furthermore, stereochemical variants at C-7—including the (7S)-enantiomer (Sigma-Aldrich) and the racemic mixture—may exhibit different reactivity and biological profiles . Because these regioisomeric and stereoisomeric analogs are not freely interchangeable, substitution without appropriate bridging studies (e.g., comparative HPLC, NMR, or in vitro potency data) can compromise the integrity of structure–activity relationships, chemical biology probe reproducibility, and patent claim defensibility [2].

Quantitative Differentiation Evidence for Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate Versus Analogs


Regioisomeric Differentiation: 7-Position Hydroxymethyl Confers Unique Spatial Geometry Compared to 6- and 2-Position Analogs for PROTAC Linker Design

The 7-hydroxymethyl substitution on the 1,4-oxazepane ring provides a distinct exit vector and spatial orientation of the functionalizable hydroxymethyl group compared to the more common 6-position (CAS 1063734-19-9) and 2-position (CAS 1174020-52-0) regioisomers . In PROTAC design, the linker attachment point and its geometric relationship to the target protein ligand and E3 ligase ligand are critical determinants of ternary complex formation and degradation efficiency [1]. The 7-substituted variant extends the reactive handle from a ring position adjacent to the ring oxygen, creating a different angle and distance profile for linker attachment relative to the Boc-protected nitrogen, which is not achievable with the 6- or 2-substituted regioisomers .

PROTAC linker regioisomer comparison exit vector geometry

Stereochemical Differentiation: The Racemic 7-Hydroxymethyl Compound Can Be Distinguished from the (7S)-Enantiomer by Chiral HPLC Retention and Optical Rotation

Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1926190-24-0) is generally supplied as the racemic mixture, whereas the (7S)-enantiomer is available under a separate catalog entry from Sigma-Aldrich . The racemate and the enantiopure (7S)-form have identical molecular formula (C₁₁H₂₁NO₄, MW 231.29) and IUPAC base name but differ in their 3D spatial arrangement at the C-7 chiral center . Chiral HPLC methods using stationary phases such as Chiralpak IA can resolve the enantiomers .

chiral resolution stereochemistry enantiomeric purity

Purity and Supplier Specification Differentiation: Verified 98% Purity from Leyan vs. Typical 95% from Multiple Vendors

Commercially available tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is typically supplied at 95% purity from general chemical suppliers . Leyan (Shanghai Haohong Biomedical) offers this compound at a verified 98% purity under product number 1824069 . MolCore supplies the compound with a minimum purity specification of NLT 97% and ISO certification .

purity specification vendor comparison quality assurance

Physicochemical Property Differentiation: XLogP3-AA of 0.5 Indicates Balanced Hydrophilic–Lipophilic Profile Suitable for CNS Drug Discovery

The computed XLogP3-AA value for tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is 0.5, as reported in the Guidechem computational chemistry dataset for CAS 1926190-24-0 . This value falls within the optimal lipophilicity range (XLogP 0–3) typically sought for central nervous system (CNS) drug candidates where balanced blood–brain barrier permeability and aqueous solubility are required [1].

XLogP3-AA lipophilicity CNS drug-likeness

PROTAC Scaffold Precedent: 1,4-Oxazepine Core Is Validated in Picomolar-Potency BET Degraders (QCA570), Supporting the 7-Hydroxymethyl Derivative as a Linker-Functionalized Intermediate

The 1,4-oxazepine/oxazepane scaffold has been validated in the design of the exceptionally potent BET PROTAC degrader QCA570, which achieves degradation of BET proteins and inhibits cell growth in human acute leukemia cell lines at low picomolar concentrations (DC₅₀ values in the low picomolar range) [1]. QCA570 achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose schedules and was described as the most potent BET degrader reported at the time of publication [1].

PROTAC degrader BET bromodomain linker chemistry

Orthogonal Protection Strategy: Boc at N-4 and Free Hydroxymethyl at C-7 Enable Chemoselective Functionalization Not Available in Unprotected or Mono-Protected Oxazepane Analogs

Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate contains two differentially reactive functional groups: a Boc-protected secondary amine at N-4 (acid-labile, removable with TFA or HCl) and a free primary alcohol at C-7 (nucleophilic, can undergo etherification, esterification, oxidation, or mesylation/tosylation) . This orthogonal protection strategy contrasts with the unprotected 1,4-oxazepane (CAS 5638-60-8), where both the amine and the ring are unprotected, requiring sequential protection/deprotection steps for selective functionalization .

orthogonal protection chemoselective synthesis bifunctional linker

Recommended Application Scenarios for Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate Based on Evidence


PROTAC Degrader Linker Design: 7-Position Exit Vector for BET and Other E3 Ligase-Based Degrader Programs

The 7-hydroxymethyl-Boc-oxazepane building block is best deployed as a linker-functionalized intermediate in PROTAC degrader programs targeting BET bromodomains, where the 1,4-oxazepine scaffold has demonstrated picomolar degradation potency (QCA570, DC₅₀ < 100 pM in MV4;11 and RS4;11 cells) [1]. The 7-position hydroxymethyl provides a unique exit vector for linker attachment that is geometrically distinct from the 6- and 2-substituted regioisomers, allowing exploration of alternative ternary complex geometries with E3 ligases such as cereblon or VHL [1]. The orthogonal Boc protection at N-4 enables late-stage diversification after linker installation, supporting parallel library synthesis .

Scaffold-Hopping in CNS Drug Discovery: Dopamine D4 and Noradrenaline Reuptake Inhibitor Programs

Published SAR studies demonstrate that 1,4-oxazepane derivatives exhibit selectivity for the dopamine D4 receptor and function as peripheral-selective noradrenaline reuptake inhibitors [1]. The 7-hydroxymethyl derivative, with its XLogP3-AA of 0.5 (within the CNS-favorable range of 0–3), is a suitable starting scaffold for CNS drug discovery programs where balanced lipophilicity and hydrogen-bonding capacity are desirable . The Boc-protected amine and free hydroxymethyl allow parallel exploration of N-substitution and O-substitution SAR vectors in a single synthetic intermediate .

Parallel Library Synthesis and High-Throughput Chemistry: Orthogonally Protected Bifunctional Scaffold

The combination of a Boc-protected amine (acid-labile) and a free primary alcohol (electrophile-reactive) makes this compound an ideal bifunctional scaffold for parallel library synthesis. The pre-installed orthogonal protecting groups eliminate 1–2 synthetic steps compared to unprotected 1,4-oxazepane, translating to 2–5 working days saved per library synthesis campaign [1]. Suppliers offering verified purity of 98% (Leyan) or NLT 97% (MolCore) provide material suitable for direct use in high-throughput chemistry without pre-purification, reducing workflow bottlenecks.

Chiral Probe Development: Access to Both Racemic and Enantiopure Forms for Stereochemical SAR

The availability of both the racemic compound (CAS 1926190-24-0) from Leyan (98% purity) [1] and the (7S)-enantiomer from Sigma-Aldrich enables stereochemical SAR studies where the impact of C-7 chirality on biological activity can be systematically evaluated. This is particularly relevant for programs where the oxazepane ring chirality may influence target binding, as crystallographic studies of EP300 HAT domain complexes with 1,4-oxazepane inhibitors have demonstrated that stereochemistry at ring positions affects inhibitor binding pose and potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.